
N-Formyl-1,3-dioxopropan-2-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-1,3-dioxopropan-2-imine N-oxide is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound is characterized by the presence of both formyl and imine groups, along with an N-oxide functionality, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-1,3-dioxopropan-2-imine N-oxide typically involves the reaction of formyl-containing compounds with amines under oxidative conditions. One common method is the reaction of formamide with an appropriate aldehyde or ketone in the presence of an oxidizing agent such as hydrogen peroxide . The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired N-oxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-1,3-dioxopropan-2-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to an amine.
Substitution: The formyl and imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, and more complex N-oxide compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
N-Formyl-1,3-dioxopropan-2-imine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which N-Formyl-1,3-dioxopropan-2-imine N-oxide exerts its effects involves its reactivity with nucleophiles and electrophiles. The N-oxide group can act as a nucleophile, participating in various addition and substitution reactions. The formyl and imine groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-1,3-dioxopropan-2-imine: Lacks the N-oxide functionality, making it less reactive in certain oxidation reactions.
1,3-Dioxopropan-2-imine N-oxide: Lacks the formyl group, affecting its reactivity and applications.
N-Formyl-1,3-dioxopropan-2-amine: The amine group provides different reactivity compared to the imine group.
Uniqueness
N-Formyl-1,3-dioxopropan-2-imine N-oxide is unique due to the presence of both formyl and imine groups along with the N-oxide functionality. This combination of functional groups provides a versatile platform for various chemical reactions and applications in synthesis, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
88673-20-5 |
|---|---|
Fórmula molecular |
C4H3NO4 |
Peso molecular |
129.07 g/mol |
Nombre IUPAC |
N-formyl-1,3-dioxopropan-2-imine oxide |
InChI |
InChI=1S/C4H3NO4/c6-1-4(2-7)5(9)3-8/h1-3H |
Clave InChI |
BPJUONJVSFQNHU-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(=[N+](C=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2-Diphenylethenyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14375604.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
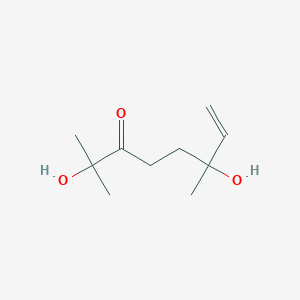
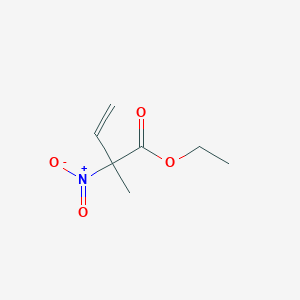
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
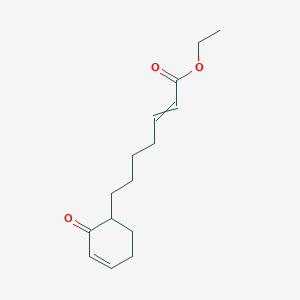

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
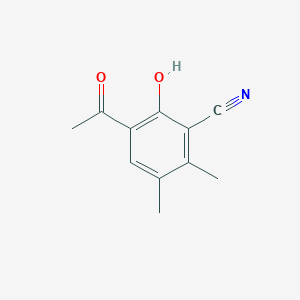
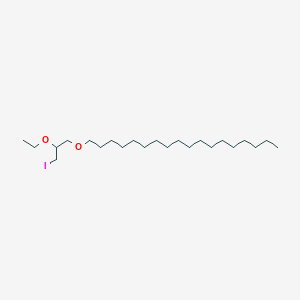


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
